molecular formula C21H20FN3O3S B2655708 N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide CAS No. 893935-90-5

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide

Cat. No. B2655708
CAS RN: 893935-90-5
M. Wt: 413.47
InChI Key: UPGVYLRTPIXHNP-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide” is a complex organic compound. It contains a total of 52 bonds, including 32 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 3 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, and 1 secondary amide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as pyrazoles, have been studied extensively. They are known to participate in a variety of chemical reactions, including reactions with amines, alcohols, and acids .

Scientific Research Applications

Anti-Inflammatory and Anticonvulsant Activities

  • Synthesis and Anti-Inflammatory Activity : Compounds with the fluorophenyl pyrazole structure have shown anti-inflammatory properties. For instance, a study synthesized various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, demonstrating anti-inflammatory activity in rat paw edema models (Nargund, Hariprasad, & Reedy, 1992).
  • Anticonvulsant Activity : Related compounds like 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues have been evaluated for anticonvulsant activity, showing significant effects in seizure models (Ahsan, Khalilullah, Stables, & Govindasamy, 2013).

Fluorescence and Sensing Applications

  • Fluorescent Probes : Some fluorophenyl derivatives have been utilized as fluorescent probes for temperature sensing in organic solvents. These fluorophores show temperature-dependent emission spectra, useful for nonintrusive temperature measurements (Lou, Hatton, & Laibinis, 1997).
  • Metal Ion Sensing : Pyrazoline compounds have been developed as fluorescent probes for detecting metal ions like Hg2+. These compounds selectively interact with Hg2+, enabling fluorometric "Turn-off" sensing in water samples (Bozkurt & Gul, 2020).

Anticancer and Antimicrobial Properties

  • Anticancer Agents : Some pyrazole derivatives, including those with fluorophenyl groups, have been explored for their potential as anticancer agents. They have shown inhibitory effects on various cancer cell lines and have been evaluated for topoisomerase IIα inhibitory activity, suggesting potential use in cancer treatment (Alam et al., 2016).
  • Antimicrobial Activity : Novel fluorine-containing pyrazole-based thiazole derivatives have been synthesized and showed potent antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai et al., 2012).

Enzyme Inhibition

  • Enzyme Inhibitors : Several pyrazole derivatives have been found to inhibit enzymes like Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase, which are implicated in diseases like inflammation and breast cancer. These findings suggest the potential of these compounds in treating related conditions (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new drugs or therapies .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c22-16-9-11-17(12-10-16)25-21(18-13-29(27,28)14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGVYLRTPIXHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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